5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide
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Overview
Description
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This particular compound has shown potential in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It has been suggested that the compound may interact with certain enzymes or receptors in the body .
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
It is likely that the compound influences several pathways, given its potential interactions with various enzymes or receptors .
Result of Action
It is suggested that the compound may exert its effects by modulating the activity of certain enzymes or receptors, thereby influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Pyrazoles, the parent compounds, are known to interact with various enzymes and proteins . The nature of these interactions could be influenced by the structural characteristics of the pyrazole moiety .
Molecular Mechanism
It is likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide typically involves the following steps:
Condensation Reaction: : The starting materials, 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide, undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Heating and Purification: : The reaction mixture is heated to a specific temperature (usually around 80-100°C) to facilitate the formation of the desired product. After completion, the product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure efficient production. The use of automated systems for monitoring reaction conditions and optimizing yields is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: : Reduction reactions can lead to the formation of pyridine-2-carboximidamide derivatives.
Substitution: : Substitution reactions at the pyrazole ring can introduce different functional groups, leading to a variety of derivatives.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Oxidation: : Pyridine-2-carboxylic acid derivatives.
Reduction: : Reduced pyridine-2-carboximidamide derivatives.
Substitution: : A variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: : Used as a building block in the synthesis of more complex organic compounds.
Biology: : Investigated for its biological activity, including potential antimicrobial properties.
Medicine: : Studied for its pharmacological effects, such as anti-inflammatory and antitumor activities.
Industry: : Employed in the development of new materials and catalysts.
Comparison with Similar Compounds
5-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine-2-carboximidamide is similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole and pyridine-2-carboximidamide. its unique structure and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:
3,5-Dimethyl-1H-pyrazole
Pyridine-2-carboximidamide
Hydrazine-coupled pyrazole derivatives
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Properties
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c1-7-5-8(2)16(15-7)9-3-4-10(11(12)13)14-6-9/h3-6H,1-2H3,(H3,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHJZWYKYBXCIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CN=C(C=C2)C(=N)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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